4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
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Overview
Description
The compound 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic molecule that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazinecarbonyl group, a chlorophenyl group, an iodophenyl group, and a propanamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can be achieved through a multi-step process involving the following key steps:
Preparation of 3-chlorobenzaldehyde hydrazone: This involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate under reflux conditions in ethanol to form the hydrazone derivative.
Formation of the hydrazinecarbonyl intermediate: The hydrazone derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the hydrazinecarbonyl intermediate.
Coupling with 4-iodo-2-methylaniline: The hydrazinecarbonyl intermediate is then coupled with 4-iodo-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Induction of apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE: can be compared with other similar compounds, such as:
- 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
- 3-{N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
- 3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE
These compounds share similar structural features but differ in the substituents on the aromatic rings. The presence of different halogens or functional groups can significantly influence their chemical reactivity, biological activity, and potential applications. The uniqueness of 3-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE lies in its specific combination of chlorophenyl and iodophenyl groups, which may confer distinct properties and activities compared to its analogs.
Properties
Molecular Formula |
C18H17ClIN3O2 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H17ClIN3O2/c1-12-9-15(20)5-6-16(12)22-17(24)7-8-18(25)23-21-11-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
ALNYDRFFWOUKPG-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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